molecular formula C22H14ClF2N3O4 B2738456 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-46-9

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2738456
CAS RN: 533888-46-9
M. Wt: 457.82
InChI Key: CGTYTXQWWXYVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is not intended for human or veterinary use and is for research use only. Its molecular formula is C17H15ClFN3O3 and it has a molecular weight of 363.8 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring substituted with a 5-chloro-2-nitrobenzoyl group and a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Metabolism and Excretion

Studies on benzodiazepines similar in structure have focused on their metabolism and pharmacokinetics. For instance, after oral dosing of midazolam (a related compound), the body primarily excretes it through the kidneys, with the main urinary metabolite being the conjugated 1-hydroxymethyl derivative, indicating significant first-pass metabolism (Heizmann & Wh, 1981).

Pharmacokinetic Profiles

The pharmacokinetics of midazolam, following intravenous administration, highlight its rapid distribution and elimination phases, with a biological half-life in the terminal phase ranging between 1 1/2 and 2 1/2 hours. This provides insights into the rapid onset and short duration of action for certain benzodiazepines, which could be relevant for acute therapeutic applications (Amrein et al., 1981).

Clinical Applications Beyond Anxiolytic and Sedative Effects

Effects on Sleep Patterns

Research on benzodiazepines has explored their impact on sleep architecture. A study on midazolam demonstrated its ability to modify sleep parameters in healthy volunteers, such as reducing sleep onset latency and altering the distribution of sleep stages, without significantly affecting REM sleep (Krieger, Mangin, & Kurtz, 1983).

Intraocular Pressure

The effects of midazolam on intraocular pressure were evaluated, showing that induction with midazolam reduces intraocular pressure to a similar degree as other agents like thiopental. This suggests potential ophthalmologic applications for benzodiazepines in procedures where a reduction in intraocular pressure is desired (Fragen & Hauch, 1981).

properties

IUPAC Name

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4/c23-13-3-8-19(28(31)32)17(9-13)22(30)27-11-20(29)26-18-7-6-15(25)10-16(18)21(27)12-1-4-14(24)5-2-12/h1-10,21H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYTXQWWXYVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.